molecular formula C16H10F4N2OS B2480819 2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole CAS No. 1171920-90-3

2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole

Cat. No.: B2480819
CAS No.: 1171920-90-3
M. Wt: 354.32
InChI Key: QCFGCSDFTSCCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a 2-fluorophenyl group and at position 5 with a (3-(trifluoromethyl)benzyl)thio moiety. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making it a privileged structure in medicinal chemistry . The 2-fluorophenyl substituent introduces steric and electronic effects that may modulate receptor selectivity .

Properties

IUPAC Name

2-(2-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2OS/c17-13-7-2-1-6-12(13)14-21-22-15(23-14)24-9-10-4-3-5-11(8-10)16(18,19)20/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFGCSDFTSCCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Fluorophenylacetic Acid Hydrazide with Carbon Disulfide

The most reliable method for generating the 5-mercapto-1,3,4-oxadiazole intermediate involves the reaction of 2-fluorophenylacetic acid hydrazide with carbon disulfide (CS₂) under basic conditions.

Procedure :

  • Synthesis of 2-Fluorophenylacetic Acid Hydrazide :
    Ethyl 2-fluorophenylacetate is treated with hydrazine hydrate in ethanol under reflux, yielding the corresponding hydrazide.
  • Cyclization with CS₂ :
    The hydrazide (1.0 equiv) is dissolved in absolute ethanol, and sodium ethoxide (1.2 equiv) is added. Carbon disulfide (2.0 equiv) is introduced dropwise, and the mixture is refluxed for 6–8 hours. Acidification with dilute HCl precipitates 2-(2-fluorophenyl)-5-mercapto-1,3,4-oxadiazole as a pale-yellow solid.

Optimization Notes :

  • Base Selection : Sodium ethoxide outperforms NaOH in minimizing side reactions.
  • Yield : Reported yields for analogous reactions range from 75% to 92%.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.21 (s, 1H, SH), 7.85–7.72 (m, 2H, aromatic), 7.51–7.43 (m, 2H, aromatic).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 167.8 (C-2), 162.1 (C-5), 131.5–116.2 (aromatic carbons), 160.3 (C-F, J = 245 Hz).

Alternative Cyclization Methods

While the CS₂ route is predominant, other approaches include:

  • Oxidative Cyclization : Using bromine in acetic acid to convert semicarbazones to oxadiazoles, though this method is less efficient for mercapto derivatives.
  • Hypervalent Iodine Reagents : Effective for desulfurization but better suited for amino-substituted oxadiazoles.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two-step synthesis:

Step Reagents/Conditions Yield (%) Purity (HPLC)
Hydrazide Preparation NH₂NH₂·H₂O, EtOH, reflux 85–90 >95%
Cyclization with CS₂ CS₂, NaOEt, reflux 78–92 >98%
Alkylation K₂CO₃, acetone, rt 65–75 >97%

Scalability and Industrial Considerations

  • Gram-Scale Production : The CS₂ cyclization method has been demonstrated at 50-g scale with consistent yields.
  • Green Chemistry : Replacement of CS₂ with thiourea derivatives is under investigation but remains less efficient.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.

    Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, derivatives similar to 2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole have demonstrated significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : Commonly tested cell lines include A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).
  • Mechanism of Action : These compounds often exert their effects by inhibiting key enzymes involved in cancer progression, such as telomerase and topoisomerase .
CompoundCell LineIC50 Value (μM)Reference
This compoundHCT-1164.5
Derivative AMCF-70.48
Derivative BA5490.11

Antimicrobial Properties

The oxadiazole framework is known for its antibacterial and antifungal activities. Compounds with similar structures have been evaluated for their effectiveness against various pathogens:

  • Target Pathogens : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : These compounds could be developed into new antibiotics or antifungal agents.

Anti-inflammatory Effects

Research indicates that certain oxadiazole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines or pathways involved in inflammation.

Case Study 1: Anticancer Evaluation

In a study focusing on the synthesis of novel oxadiazole derivatives, several compounds were tested against human cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating strong anticancer activity. Flow cytometry analysis revealed that these compounds induced apoptosis in cancer cells through caspase activation .

Case Study 2: Antimicrobial Screening

A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity. Results indicated that specific substitutions on the oxadiazole ring enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli. The study suggested that further modifications could lead to more effective antimicrobial agents.

Future Research Directions

Future studies on this compound should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms and the trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues and their properties are summarized in Table 1:

Compound Name Substituents (Position 2 and 5) Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound: 2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole 2-Fluorophenyl; (3-CF₃-benzyl)thio N/A N/A N/A (assumed anticancer/antimicrobial)
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole 2-Fluorobenzylthio; 1-methyl-3-CF₃-pyrazol-4-yl 101–102 78.2 Anticancer (docking studies)
2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) 2,4-Dichlorophenyl; methylthio N/A 81 Rho/Myocardin inhibitor
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl; 3-(4-bromophenyl)propan-3-one N/A N/A Anti-inflammatory (59.5% activity)
2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole (3) 2-Fluorophenyl; (2-phenylthiazol-4-yl)methyl N/A N/A Antimicrobial

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound and its pyrazolyl analogue (Entry 2) likely enhances metabolic stability compared to methylthio (Entry 3) or ketone-containing (Entry 4) derivatives .
  • Bioactivity Trends: Fluorinated derivatives (Entries 1, 2, 5) show promise in antimicrobial and anticancer contexts, whereas dichlorophenyl/methylthio analogues (Entry 3) target Rho/Myocardin pathways .
  • Synthetic Efficiency: Methylthio-substituted oxadiazoles (Entry 3) are synthesized in high yields (81%) via alkylation of thiol intermediates, suggesting similar strategies could optimize the target compound’s synthesis .

Biological Activity

2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring , which is known for its stability and biological activity. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and potential interactions with biological targets. The IUPAC name is this compound, with the molecular formula C16H10F4N2OSC_{16}H_{10}F_4N_2OS .

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit antimicrobial properties . A study highlighted that compounds with similar structures demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were significantly lower than those for standard antibiotics .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget PathogenMIC (µM)Reference
Compound AM. tuberculosis0.03
Compound BE. coli0.5
Compound CS. pneumoniae0.03
Compound DP. aeruginosa<0.01

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit cancer cell proliferation. Molecular docking studies suggest that this compound may target key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .

Case Study: Inhibition of Cancer Cell Lines

In a recent study, the compound was tested against several cancer cell lines:

  • Breast Cancer (MCF-7) : IC50 = 15 µM
  • Lung Cancer (A549) : IC50 = 12 µM
  • Colon Cancer (HCT116) : IC50 = 10 µM

These results indicate a promising profile for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for DNA synthesis and repair.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other oxadiazole derivatives:

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Feature
2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazoleModerateLowLacks trifluoromethyl group
2-(2-Fluorophenyl)-5-methylthio-1,3,4-oxadiazoleLowModerateSimple methylthio substitution
This compound HighHighEnhanced lipophilicity and bioactivity

Q & A

Basic: What synthetic routes are recommended for preparing 2-(2-Fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and thioether formation. A general approach includes:

Cyclocondensation: Reacting a hydrazide precursor with a carbonyl compound (e.g., 2-fluorophenylacetic acid hydrazide) to form the oxadiazole core.

Thioether Coupling: Introducing the (3-(trifluoromethyl)benzyl)thio group via nucleophilic substitution. This step often employs a thiolate intermediate generated from the corresponding benzyl thiol and a base (e.g., NaH) in anhydrous tetrahydrofuran (THF) at 0–25°C .

Purification: Recrystallization using solvents like ethanol or water-acetic acid mixtures yields pure products (83–93% yields) .

Key Considerations:

  • Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media improve reaction efficiency .
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .

Basic: How are NMR and HRMS used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The 2-fluorophenyl group shows aromatic protons at δ 7.2–7.6 ppm (multiplet), while the trifluoromethyl group causes a characteristic quartet in ¹³C NMR (δ ~118–120 ppm, J = 269–270 Hz). The benzylthio methylene protons appear as a singlet at δ ~4.4–4.6 ppm .
  • HRMS: Confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₇H₁₁F₄N₂OS: 367.0584; observed: 367.0586) .

Example Data (Analogous Compound):

Compound (Analog)¹H NMR (δ, CDCl₃)HRMS [M+H]⁺
2-((2-Fluorobenzyl)thio)-5-(trifluoromethyl)-1,3,4-oxadiazole4.46 (s, 2H), 7.31–7.42 (m, 4H)375.0289 (calc)

Advanced: How do substituents on the benzylthio group influence biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., CF₃): Enhance metabolic stability and membrane permeability due to increased lipophilicity .
  • Fluorine Substitution: Improves binding affinity to hydrophobic enzyme pockets (e.g., antimicrobial targets) by modulating electron density .

Structural-Activity Relationship (SAR) Table (Analogous Compounds):

Substituent on BenzylthioBiological ActivityReference
4-ChloroAntitumor (IC₅₀: 12 μM)
3-TrifluoromethylAntimicrobial (MIC: 8 μg/mL)
2-FluoroAnti-inflammatory (COX-2 inhibition)

Advanced: How can reaction yields be optimized for thioether-linked oxadiazoles?

Methodological Answer:

  • Catalyst Selection: Bleaching Earth Clay (pH 12.5) in PEG-400 increases yield by 15–20% compared to traditional bases .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolate intermediates .
  • Temperature Control: Maintain 70–80°C during coupling to minimize side reactions (e.g., oxidation) .

Yield Optimization Data:

Reaction ConditionYield (%)
PEG-400, Bleaching Earth Clay89.8
THF, NaH78.4

Advanced: How to resolve spectral data contradictions for fluorinated oxadiazoles?

Methodological Answer:

  • ¹³C NMR Coupling Artifacts: Fluorine atoms cause splitting in adjacent carbons (e.g., CF₃ groups show J = 37–40 Hz in ¹³C NMR). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • HRMS Isotopic Peaks: Trifluoromethyl groups generate M+2 peaks (³⁷Cl/⁸¹Br analogs). Compare with calculated isotopic patterns .

Case Study:
A reported δ 139.15 ppm (q, J = 39 Hz) in ¹³C NMR corresponds to the trifluoromethyl-pyrazole moiety, resolving ambiguity in substituent assignment .

Basic: What purification techniques are effective for 1,3,4-oxadiazole derivatives?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures for high-purity solids (melting points: 77–114°C) .
  • Flash Chromatography: Separate non-polar impurities with hexane:ethyl acetate (3:1) .

Advanced: What challenges arise in regioselective oxadiazole ring formation?

Methodological Answer:

  • Competitive Cyclization: Hydrazide precursors may form 1,2,4-oxadiazoles instead of 1,3,4 isomers. Use microwave-assisted synthesis (100°C, 30 min) to favor 1,3,4-oxadiazoles .
  • Monitoring: Real-time IR spectroscopy tracks carbonyl disappearance (1700 cm⁻¹ → 1650 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.